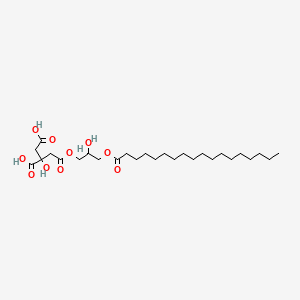
VM47M7BGV7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VM47M7BGV7 is a compound widely used in the cosmetic and personal care industry. It is an ester formed from glycerin, stearic acid, and citric acid. This compound serves as an emulsifier, emollient, and surfactant, helping to stabilize formulations by preventing the separation of oil and water phases . Its chemical formula is C27H48O10 .
Preparation Methods
Synthetic Routes and Reaction Conditions: VM47M7BGV7 is synthesized through the esterification of glycerin with stearic acid and citric acid. The process involves heating the reactants to facilitate the esterification reaction. The typical reaction conditions include a temperature of around 80°C (176°F) and the use of a catalyst to speed up the reaction .
Industrial Production Methods: In industrial settings, glyceryl stearate citrate is produced by combining glycerin, stearic acid, and citric acid in a controlled environment. The mixture is heated and stirred until the reaction is complete. The product is then purified to remove any unreacted materials and by-products .
Chemical Reactions Analysis
Types of Reactions: VM47M7BGV7 primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, breaking down into its constituent acids and glycerin .
Common Reagents and Conditions:
Esterification: Glycerin, stearic acid, citric acid, catalyst, heat.
Hydrolysis: Acidic or basic conditions, water.
Major Products:
Esterification: this compound.
Hydrolysis: Glycerin, stearic acid, citric acid.
Scientific Research Applications
VM47M7BGV7 is extensively used in various fields due to its versatile properties:
Chemistry: Used as an emulsifier in chemical formulations to stabilize mixtures of oil and water.
Biology: Employed in biological studies to create stable emulsions for various applications.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and delivery of active ingredients.
Industry: Widely used in the cosmetic industry in products such as moisturizers, cleansers, and sunscreens due to its emollient and emulsifying properties
Mechanism of Action
VM47M7BGV7 acts as an emulsifier by reducing the surface tension between oil and water phases, allowing them to mix and form a stable emulsion. It achieves this by aligning its hydrophilic (water-attracting) and lipophilic (oil-attracting) ends at the interface of the oil and water phases, thereby stabilizing the mixture .
Comparison with Similar Compounds
- Glyceryl stearate
- Glyceryl stearate lactate
- Glyceryl stearate succinate
- Glyceryl dilaurate
- Glyceryl diarachidate
Comparison: VM47M7BGV7 is unique due to the presence of the citric acid molecule, which enhances its emulsifying properties compared to glyceryl stearate. This additional citric acid molecule allows it to form more stable emulsions and provides better moisturizing effects . Other similar compounds, such as glyceryl stearate lactate and glyceryl stearate succinate, also have different acid molecules attached, giving them distinct properties and applications .
Properties
CAS No. |
50825-78-0 |
|---|---|
Molecular Formula |
C27H48O10 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
2-hydroxy-2-[2-(2-hydroxy-3-octadecanoyloxypropoxy)-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C27H48O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(31)36-20-22(28)21-37-25(32)19-27(35,26(33)34)18-23(29)30/h22,28,35H,2-21H2,1H3,(H,29,30)(H,33,34) |
InChI Key |
NKEQOUMMGPBKMM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC(CC(=O)O)(C(=O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC(CC(=O)O)(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















